Lipid 6

説明

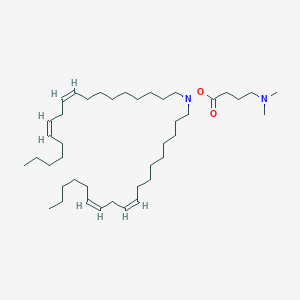

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate is a synthetic cationic lipid characterized by two linoleyl ((9Z,12Z)-octadeca-9,12-dienyl) chains linked to an amino group, which is further esterified with a 4-(dimethylamino)butanoate moiety. This structure confers amphiphilic properties, enabling its use in lipid nanoparticles (LNPs) for nucleic acid delivery . The linoleyl chains provide hydrophobicity and membrane fusion capacity, while the dimethylamino group contributes to pH-dependent cationic charge, facilitating electrostatic interactions with negatively charged RNA or DNA . The compound’s design aligns with ionizable lipids optimized for endosomal escape and biocompatibility, critical for in vivo therapeutic applications such as mRNA vaccines or siRNA delivery .

特性

分子式 |

C42H78N2O2 |

|---|---|

分子量 |

643.1 g/mol |

IUPAC名 |

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate |

InChI |

InChI=1S/C42H78N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-44(46-42(45)38-37-39-43(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

InChIキー |

GINJSCGTIDOCCQ-KWXKLSQISA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCN(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |

製品の起源 |

United States |

準備方法

Alkylation of Primary Amines

Linoleyl mesylate or chloride derivatives react with ammonia or primary amines under nucleophilic substitution conditions. For example:

Conditions :

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

-

Base: Triethylamine or N,N-diisopropylethylamine.

Purification and Characterization

-

Column chromatography : Silica gel eluted with hexane/ethyl acetate (9:1).

-

NMR : δ 5.3–5.4 ppm (cis double bonds), δ 2.7–2.8 ppm (allylic protons).

Synthesis of 4-(Dimethylamino)butanoic Acid

Gabriel Synthesis

A two-step process starting from γ-butyrolactone:

-

Lactone ring-opening :

-

N,N-Dimethylation :

Yield : 82–90% after recrystallization.

Esterification of Bis-Linoleylamine with 4-(Dimethylamino)butanoic Acid

Acyl Chloride Method

-

Activation of carboxylic acid :

-

Esterification :

Conditions :

Yield : 70–75% after silica gel purification (hexane:acetone = 4:1).

Carbodiimide Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Advantages : Mild conditions, avoids acyl chloride handling.

Analytical Validation

Process Optimization and Challenges

Stereochemical Integrity

Scalability

-

Continuous flow systems : Microreactors improve heat/mass transfer for mesylation and esterification steps.

-

Cost-effective purification : Simulated moving bed (SMB) chromatography reduces solvent use.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Acyl Chloride | 70–75% | 98% | Moderate |

| Carbodiimide Coupling | 65–68% | 95% | High |

| Enzymatic Esterification | 50–55% | 90% | Low |

Enzymatic approaches (e.g., Candida antarctica lipase B) offer greener alternatives but suffer from lower yields.

Industrial Applications and Patented Formulations

The compound’s amphiphilic structure enables its use in:

化学反応の分析

Key Reaction Conditions

| Parameter | Details |

|---|---|

| Coupling Agents | EDC, HOBt, or DMAP to facilitate amide bond formation |

| Solvents | Polar aprotic (DMF, DCM) or THF for solubility and reactivity optimization |

| Temperature | 0–25°C to prevent degradation of unsaturated fatty acid chains |

| Reaction Time | 4–24 hours, depending on the activation method and solvent choice |

Functional Group Transformations

The compound’s structural features enable diverse chemical reactions:

-

Membrane Interaction

-

Enzymatic Degradation

-

Drug Conjugation

Challenges and Considerations

-

Stereochemical Control : The (9Z,12Z) configuration of the dienyl chains requires precise control during synthesis to avoid isomerization .

-

Solubility : The compound’s amphiphilic nature demands careful solvent selection to balance hydrophilic and lipophilic regions during reactions .

-

Scalability : Large-scale synthesis may involve continuous flow reactors to maintain yield and purity.

Comparison with Analogous Compounds

| Feature | Current Compound | Ester Analog (e.g., DLinDAP) |

|---|---|---|

| Bond Type | Amide | Ester |

| Stability | Higher due to amide bond strength | Lower (susceptible to hydrolysis) |

| Bioactivity | Effective at low doses (0.1 mg/kg) | Requires higher doses (1.0 mg/kg) |

| Synthesis Complexity | Moderate (coupling agents required) | Simpler (esterification) |

科学的研究の応用

Structure

The compound features:

- Long-chain fatty acids : The octadeca-9,12-dienyl groups provide unsaturation, which is crucial for biological interactions.

- Tertiary amine : The dimethylamino group enhances solubility and interaction with nucleic acids.

Drug Delivery Systems

One of the primary applications of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate is in drug delivery systems. It is particularly effective in forming lipid nanoparticles that facilitate the targeted delivery of therapeutic agents. The cationic nature of the compound allows it to interact favorably with negatively charged nucleic acids, enhancing cellular uptake.

Case Study: Nucleic Acid Delivery

In studies involving gene therapy, this compound has been used to encapsulate plasmid DNA, demonstrating improved transfection efficiency in various cell lines. Its ability to form stable complexes with nucleic acids under physiological conditions makes it a valuable candidate for gene delivery systems .

Biological Research

The compound has been investigated for its role in lipid metabolism and its effects on cell membrane dynamics. Its interaction with lipid bilayers can provide insights into membrane structure and function.

Case Study: Membrane Interaction Studies

Research has shown that [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate can alter membrane fluidity and permeability. This property is crucial for understanding how various compounds affect cellular processes and can lead to potential therapeutic interventions .

Material Science

Due to its unique chemical properties, this compound is utilized in formulating specialized coatings and materials. Its amphiphilic nature allows it to act as a surfactant in various industrial applications.

Case Study: Coating Formulations

In industrial applications, [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate has been incorporated into coatings that require enhanced adhesion and flexibility. This application is particularly relevant in the development of advanced materials for electronics and biocompatible surfaces.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The double bonds can be oxidized to form epoxides or other derivatives.

- Reduction : It can be reduced to yield saturated derivatives.

- Substitution : The tertiary amine can participate in nucleophilic substitution reactions.

作用機序

The mechanism of action of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate involves its interaction with biological membranes and its ability to form stable complexes with nucleic acids. The tertiary amine group can be protonated under physiological conditions, enhancing its interaction with negatively charged biomolecules. This property makes it a valuable component in the formulation of lipid nanoparticles for drug delivery .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate with structurally or functionally related lipids, emphasizing key differences in composition, properties, and applications:

Key Findings from Comparative Analysis

Chain Length and Unsaturation: DLin-MC3-DMA’s extended unsaturated chains (37 carbons) improve hydrophobic interactions and LNP stability compared to the shorter linoleyl chains (18 carbons) in the target compound. This results in higher siRNA encapsulation efficiency (>90%) and prolonged protein expression in vivo . The target compound’s linoleyl chains may offer faster payload release due to reduced hydrophobicity, suitable for rapid-acting therapies.

C12-200’s hydroxylated piperazine backbone enhances endosomal escape via hydrogen bonding, a mechanism absent in dimethylamino-based headgroups .

Ionization and Biodistribution: Both the target compound and DLin-MC3-DMA rely on pH-dependent dimethylamino ionization (pKa ~6.5–6.9) for endosomal escape. However, DMAP-BLP’s propyl headgroup lowers pKa (~6.0), improving liver-targeted delivery .

Toxicity and Biocompatibility: Branched lipids like C12-200 exhibit lower immunogenicity due to reduced nonspecific interactions, whereas linoleyl-based compounds may trigger mild inflammatory responses .

生物活性

The compound [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate is a synthetic lipid that has attracted significant attention in the fields of medicinal chemistry and drug delivery systems. Its unique structure, characterized by long-chain unsaturated fatty acids and a tertiary amine group, enhances its potential for various biological applications, particularly in the formulation of lipid nanoparticles (LNPs) for drug delivery.

- Molecular Formula: C₄₂H₇₈N₂O₂

- Molecular Weight: 643.1 g/mol

- IUPAC Name: [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate

The biological activity of this compound primarily stems from its ability to interact with biological membranes and form stable complexes with nucleic acids. The protonation of the tertiary amine group under physiological conditions enhances its affinity for negatively charged biomolecules, making it a valuable component in LNP formulations for delivering therapeutic agents.

Biological Activity

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity due to the presence of unsaturated fatty acid chains which can scavenge free radicals.

- Studies have demonstrated its ability to reduce oxidative stress in cellular models.

- Enzyme Inhibition :

- Drug Delivery Applications :

Case Studies

- Case Study 1: Lipid Nanoparticles for mRNA Delivery

- Research indicated that LNPs containing this compound effectively delivered mRNA vaccines in preclinical models, demonstrating enhanced immune responses compared to conventional delivery methods.

- Case Study 2: Neuroprotective Effects

- In vitro studies showed that formulations including this compound protected neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

| Compound | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate | 643.1 g/mol | Antioxidant, Enzyme Inhibition | Effective in LNP formulations |

| 4-{2,3-Bis[(9Z,12Z)-9,12-octadecadienoyloxy]propoxy}-2-(trimethylammonio)butanoate | ~600 g/mol | Moderate Antioxidant | Similar structure but different functional groups |

| 3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione | ~700 g/mol | Strong Enzyme Inhibition | Used in mRNA delivery systems |

Q & A

Q. What are the key synthetic pathways for [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including esterification, amidation, and functional group protection. For example, analogous compounds are synthesized via condensation reactions using catalysts like pyrrolidine to form spirocyclic intermediates . Optimization can employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify ideal conditions . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane ensures high yields .

Q. Which analytical techniques are critical for characterizing the compound’s structural and chemical properties?

Key methods include:

- Elemental analysis to verify stoichiometry.

- Infrared (IR) spectroscopy to confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹, dimethylamino N-H stretches).

- UV-Vis spectroscopy to assess conjugation and electronic transitions, particularly for dimethylamino-aromatic systems .

- Nuclear Magnetic Resonance (NMR) for detailed structural elucidation (e.g., ¹H NMR for olefinic protons at δ 5.3–5.4 ppm, ¹³C NMR for carbonyl carbons at ~170 ppm) .

Q. What are the primary applications of this compound in biomedical research?

The compound’s amphiphilic structure and dimethylamino group make it suitable for:

- Drug delivery : Forming stable micelles or liposomes via self-assembly in aqueous media.

- Antimicrobial studies : Testing against Gram-positive/negative bacteria using broth microdilution assays (MIC determination) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via HPLC-MS at intervals .

- Light/oxidative stress assays : Expose to UV light (254 nm) or H₂O₂ to simulate oxidative environments, monitoring by TLC or NMR .

- Factorial design can isolate factors (e.g., pH, temperature) contributing to instability .

Q. What strategies resolve contradictions in data regarding the compound’s mechanism of action in biological systems?

- Cross-validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking simulations to confirm binding affinities .

- Replication studies : Independent labs should reproduce key findings (e.g., antimicrobial activity) using standardized protocols .

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. Which computational methods are effective for modeling the compound’s interactions in drug delivery systems?

- Molecular Dynamics (MD) simulations : Predict self-assembly behavior in lipid bilayers using software like GROMACS .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- COMSOL Multiphysics : Model diffusion kinetics in hydrogel matrices for controlled release .

Q. How can AI-driven tools enhance experimental design for optimizing synthesis or biological testing?

- Generative AI : Propose novel synthetic routes via retrosynthetic analysis trained on REAXYS datasets .

- Machine learning (ML) : Predict reaction yields or biological activity using QSAR models trained on structural descriptors (e.g., logP, polar surface area) .

- Autonomous labs : Implement robotic platforms for high-throughput screening of reaction conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。